Comparative Potency of 3-FPM at Catecholamine Transporters (DAT & NET) vs. Positional Isomers
In a direct head-to-head comparison, 3-FPM is a more potent releaser of dopamine (DAT) and norepinephrine (NET) than its 2- and 4-fluoro positional isomers. Its EC50 at DAT is 43 nM, representing a 13-fold increase in potency over 2-FPM (EC50 = 565 nM) and a 24-fold increase over 4-FPM (EC50 = 1020 nM). Similarly, its NET potency (EC50 = 30 nM) is superior to that of 2-FPM (EC50 = 82 nM) and 4-FPM (EC50 = 85 nM) [1].
| Evidence Dimension | Potency of substrate-induced monoamine release (EC50) |
|---|---|
| Target Compound Data | DAT: 43 nM; NET: 30 nM |
| Comparator Or Baseline | 2-FPM (DAT: 565 nM; NET: 82 nM); 4-FPM (DAT: 1020 nM; NET: 85 nM) |
| Quantified Difference | 3-FPM is 13x (vs 2-FPM) and 24x (vs 4-FPM) more potent at DAT; 2.7x and 2.8x more potent at NET. |
| Conditions | HEK293 cells expressing human DAT, NET, or SERT; substrate-induced [³H]MPP⁺ efflux assay. |
Why This Matters
This data directly supports the procurement of 3-FPM over its isomers for experiments where high potency at catecholamine transporters is required, ensuring robust and detectable signals at lower, more pharmacologically relevant concentrations.
- [1] Mayer, F. P., et al. (2018). Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. View Source
